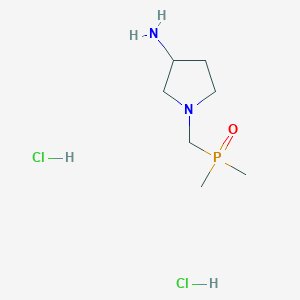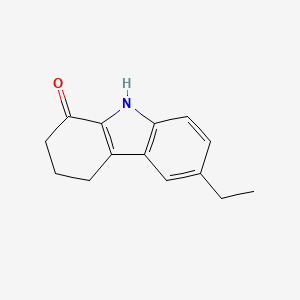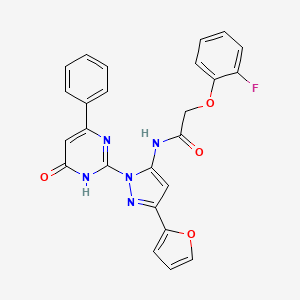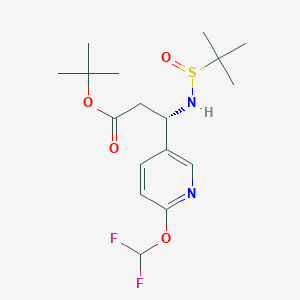![molecular formula C14H21FN2O2S B2453096 1-[(4-Fluorophenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea CAS No. 2320210-37-3](/img/structure/B2453096.png)
1-[(4-Fluorophenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluorophenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as FMU-3 and belongs to the class of urea derivatives. The unique structure of FMU-3 makes it a promising candidate for use in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of FMU-3 involves the inhibition of tubulin polymerization, which is essential for cell division. FMU-3 binds to the colchicine binding site on tubulin, which prevents the formation of microtubules. This, in turn, disrupts the normal cell division process, leading to cell death. The unique mechanism of action of FMU-3 makes it a promising candidate for the development of new cancer drugs.
Biochemical and Physiological Effects
FMU-3 has been shown to possess a range of biochemical and physiological effects. Studies have shown that FMU-3 exhibits potent antitumor activity against various cancer cell lines. FMU-3 has also been shown to possess anti-inflammatory and analgesic properties. Additionally, FMU-3 has been shown to exhibit antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
FMU-3 has several advantages for use in laboratory experiments. The compound is stable and can be easily synthesized using standard laboratory techniques. Additionally, FMU-3 exhibits potent activity against various cancer cell lines, making it a useful tool for studying the mechanism of action of cancer drugs. However, FMU-3 also has certain limitations. The compound is relatively expensive, which can limit its use in certain experiments. Additionally, the synthesis of FMU-3 is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on FMU-3. One potential direction is the development of new cancer drugs based on the structure of FMU-3. The unique mechanism of action of FMU-3 makes it a promising candidate for the development of new cancer drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of FMU-3. This could lead to the development of new drugs for the treatment of various diseases. Finally, the synthesis of FMU-3 could be optimized to reduce the cost and increase the yield of the compound.
Méthodes De Synthèse
The synthesis of FMU-3 involves a series of chemical reactions that require specific conditions and reagents. The most common method for synthesizing FMU-3 involves the reaction of 4-fluorobenzylamine with 2-methoxy-4-methylsulfanylbutyl isocyanate. The resulting product is then treated with hydrochloric acid to yield FMU-3. The synthesis of FMU-3 is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
FMU-3 has been extensively studied for its potential applications in various scientific fields. One of the primary applications of FMU-3 is in the field of medicinal chemistry. Studies have shown that FMU-3 exhibits potent antitumor activity against various cancer cell lines. The mechanism of action of FMU-3 involves the inhibition of tubulin polymerization, which is essential for cell division. FMU-3 has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2S/c1-19-13(7-8-20-2)10-17-14(18)16-9-11-3-5-12(15)6-4-11/h3-6,13H,7-10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIXLBJWIXSMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)NCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2453013.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2453015.png)
![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2453017.png)

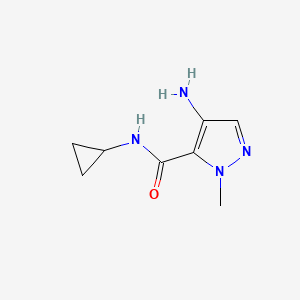
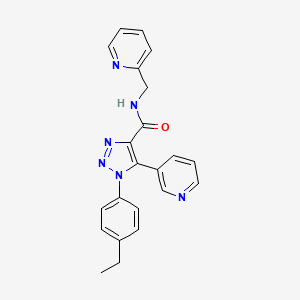
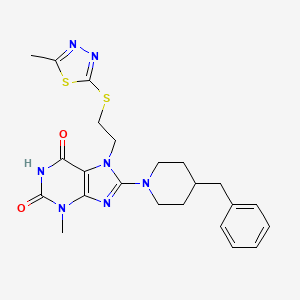
![N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2453025.png)
![5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2453027.png)
![6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B2453028.png)
